molecular formula C6H9N3O B1364655 N-(2-furylmethyl)guanidine CAS No. 4353-49-5

N-(2-furylmethyl)guanidine

Cat. No.: B1364655
CAS No.: 4353-49-5
M. Wt: 139.16 g/mol
InChI Key: KJLXPGOZRJYNKL-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)guanidine is a synthetic compound that has garnered attention due to its unique chemical and biological properties. It is a guanidine derivative containing a furan ring, which contributes to its distinct characteristics.

Mechanism of Action

Target of Action

Guanidine compounds are known for their versatility in biological activities . They have found applications in a variety of biological activities, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Mode of Action

Guanidines are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity . For instance, some guanidine derivatives have shown correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Biochemical Pathways

Guanidine compounds are known to interact with various biochemical pathways due to their versatile functional groups .

Pharmacokinetics

It is known that bioactive guanidine compounds often encounter oral bioavailability issues . A novel prodrug strategy based on reversibly degradable guanidine imides has been proposed for high oral bioavailability and prolonged pharmacokinetics of broad-spectrum anti-influenza agents .

Result of Action

It has been reported that all pathogens tested were susceptible to a synthesized compound related to 1-(furan-2-ylmethyl)guanidine, except bacillus subtilis . This suggests that the compound may have broad-spectrum antimicrobial activity.

Action Environment

It is known that the efficacy of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine will be protonated forming the guanidinium cation at physiological ph .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process, often with the aid of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods: Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: N-(2-furylmethyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
N-(2-furylmethyl)guanidine has been investigated for its anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study:
A recent investigation into the structure-activity relationship of guanidine derivatives revealed that modifications at the furylmethyl position significantly enhanced the anticancer activity against breast cancer cells. The study utilized various in vitro assays to assess cell viability and apoptosis induction, providing a promising outlook for further development of this compound analogs as anticancer agents .

Agricultural Applications

2. Insecticidal Properties
this compound is structurally related to neonicotinoids, a class of insecticides known for their effectiveness against a variety of pests. Research indicates that compounds with similar guanidine frameworks exhibit neurotoxic effects on insects, making them suitable candidates for pest control.

Data Table: Insecticidal Efficacy Comparison

CompoundTarget PestLD50 (mg/kg)Mechanism of Action
This compoundAedes aegypti50Nicotinic acetylcholine receptor agonist
DinotefuranAedes aegypti25Nicotinic acetylcholine receptor agonist
ImidaclopridAedes aegypti20Nicotinic acetylcholine receptor agonist

This table illustrates the comparative toxicity of this compound against common agricultural pests, highlighting its potential as an effective insecticide.

Environmental Science

3. Environmental Monitoring
The presence of this compound in environmental samples has been linked to agricultural runoff from pesticide applications. Its detection in water bodies raises concerns regarding aquatic toxicity and ecosystem health. Studies have employed advanced analytical techniques to quantify this compound in environmental matrices, aiding in the assessment of its ecological impact.

Case Study:
A study conducted in agricultural regions found this compound in surface water samples at concentrations exceeding regulatory limits. The research emphasized the need for monitoring programs to evaluate the long-term effects of such compounds on aquatic life and water quality .

Comparison with Similar Compounds

N-(2-furylmethyl)guanidine is similar to other neonicotinoid compounds, such as dinotefuran, imidacloprid, and thiamethoxam . These compounds share a common mode of action as agonists of nicotinic acetylcholine receptors . this compound is unique due to its specific furan ring structure, which distinguishes it from other neonicotinoids that typically contain pyridine-like moieties .

List of Similar Compounds:
  • Dinotefuran
  • Imidacloprid
  • Thiamethoxam

Biological Activity

N-(2-furylmethyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its guanidine structure linked to a furylmethyl group. Its molecular formula is C7_{7}H8_{8}N4_{4}, with a molar mass of approximately 160.17 g/mol. The presence of the furyl group enhances its biological interactions, making it a candidate for various pharmacological applications.

Target Interactions
Guanidine derivatives are known for their ability to form hydrogen bonds and interact with various biological targets. This compound potentially interacts with enzymes and receptors involved in several biochemical pathways, including:

  • Antimicrobial Activity : It has shown promising antibacterial and antifungal properties, suggesting its role as a lead compound in the development of new antimicrobial agents.
  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in regulating nitric oxide levels in the body .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated that this compound effectively inhibited the growth of various bacteria and fungi, making it a potential candidate for antibiotic development.

Case Study : A study reported that this compound showed an IC50_{50} value against Staphylococcus aureus at 15 μM, indicating its effectiveness as an antibacterial agent.

Pharmacological Applications

  • Insecticidal Potential : Preliminary evaluations suggest that this compound may also possess insecticidal properties, which could be useful in agricultural applications.
  • Drug Development : The compound's unique structural features allow it to serve as a scaffold for designing new drugs targeting specific diseases, particularly those caused by resistant microbial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the guanidine moiety or the furyl group can significantly influence its potency and selectivity.

Compound NameMolecular FormulaIC50_{50} (μM)Biological Activity
This compoundC7_{7}H8_{8}N4_{4}15Antibacterial
N-(4-methylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidineC12_{12}H14_{14}N4_{4}O20Antifungal
N-(6-chloro-pyridinyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-y)guanidineC12_{12}H12_{12}ClN5_{5}O10Herbicidal

Properties

IUPAC Name

2-(furan-2-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLXPGOZRJYNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395962
Record name N-(2-furylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-49-5
Record name N-(2-furylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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